molecular formula C19H23NO4 B7540841 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide

Katalognummer B7540841
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KCXFOMPIXPAPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.

Wirkmechanismus

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It improves lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis. It increases insulin sensitivity by promoting glucose uptake and glycogen synthesis. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It improves cardiac function by reducing oxidative stress and inflammation in the heart.

Vorteile Und Einschränkungen Für Laborexperimente

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. It has also been shown to have good oral bioavailability and a long half-life in animal models. However, there are also limitations to using 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide in lab experiments. It is a synthetic compound that may have off-target effects or toxicity at high doses. It also requires careful dosing and monitoring to avoid potential side effects.

Zukünftige Richtungen

There are several future directions for research on 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in metabolic disorders, cancer, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and transcription factors. Additionally, there is a need for more studies on the safety and toxicity of 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide in animal models and humans. Finally, there is a need for the development of more potent and selective agonists of PPARδ for use in clinical settings.

Synthesemethoden

The synthesis of 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with butylamine to form 4-butoxybenzaldehyde. The second step involves the reaction of 4-butoxybenzaldehyde with ethyl bromide to form 4-butoxy-3-ethoxybenzaldehyde. The third step involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with hydroxylamine to form 4-butoxy-3-ethoxybenzaldoxime. The final step involves the reaction of 4-butoxy-3-ethoxybenzaldoxime with 4-hydroxybenzoic acid to form 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, it has been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.

Eigenschaften

IUPAC Name

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-5-12-24-17-11-6-14(13-18(17)23-4-2)19(22)20-15-7-9-16(21)10-8-15/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFOMPIXPAPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.